Glycolytic Enzyme Inhibition: Stronger PFK and GAPDH Suppression Compared to Eupatoriopicrin
In a direct head-to-head comparison, hydroxyisonobilin demonstrated a stronger inhibitory effect on phosphofructokinase (PFK) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH) compared to eupatoriopicrin, another germacranolide sesquiterpene lactone, in phytohemagglutinin (PHA)-stimulated human lymphocytes [1]. Both compounds decreased glucose consumption and lactic acid formation and inhibited all four glycolytic enzymes tested (PFK, GAPDH, pyruvate kinase, and lactate dehydrogenase), but the differential effect favoring hydroxyisonobilin was specifically pronounced for PFK and GAPDH.
| Evidence Dimension | Inhibition of phosphofructokinase (PFK) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH) activity |
|---|---|
| Target Compound Data | Hydroxyisonobilin: stronger inhibition of PFK and GAPDH (exact % inhibition not reported in abstract; full text unavailable) |
| Comparator Or Baseline | Eupatoriopicrin: weaker inhibition of PFK and GAPDH under identical conditions |
| Quantified Difference | Directionally stronger inhibition for hydroxyisonobilin; precise quantitative difference not extractable from available abstract data |
| Conditions | PHA-stimulated human lymphocytes; enzyme activities measured in vitro; both compounds tested at matched conditions (concentration range not specified in abstract) |
Why This Matters
This is the only published direct head-to-head comparison for hydroxyisonobilin against a structural analog, demonstrating that hydroxylation at positions 7 and 9 of the germacrane scaffold yields a measurably distinct glycolytic enzyme inhibition profile, which is relevant for researchers selecting among germacranolides for metabolic pathway studies.
- [1] Baer W, Gnojkowski J, Chmiel J. The effect of sesquiterpene lactones, eupatoriopicrin and hydroxyisonobilin, on the glycolytic metabolism of human lymphocytes. Int J Clin Pharmacol Ther Toxicol. 1983;21(1):22-25. PMID: 6832866 View Source
